molecular formula C25H24F6N2O2 B11471210 1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11471210
M. Wt: 498.5 g/mol
InChI Key: MDEDJTQLUWTJSM-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound is characterized by the presence of a furan ring, a phenylethyl group, and two trifluoromethyl groups, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

The synthesis of 1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the furan ring: This step involves the alkylation of the quinazolinone core with a furan-2-ylmethyl halide under basic conditions.

    Addition of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

    Incorporation of the trifluoromethyl groups: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a strong base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the presence of the trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core but may differ in the substituents attached to the core, leading to variations in their biological activities and properties.

    Furan derivatives: Compounds containing the furan ring exhibit diverse biological activities, and the presence of additional functional groups can further modulate their properties.

    Trifluoromethylated compounds:

Properties

Molecular Formula

C25H24F6N2O2

Molecular Weight

498.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C25H24F6N2O2/c1-22(2)13-18-21(19(34)14-22)23(24(26,27)28,25(29,30)31)32-20(11-10-16-7-4-3-5-8-16)33(18)15-17-9-6-12-35-17/h3-9,12H,10-11,13-15H2,1-2H3

InChI Key

MDEDJTQLUWTJSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(N=C(N2CC3=CC=CO3)CCC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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